5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery because of its synthetic versatility and ability to undergo various structural modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction can be catalyzed by the addition of phosphorus oxychloride (POCl3) in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . The reaction conditions can be optimized to achieve higher yields and reduced reaction times.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, providing excellent yields in a shorter time compared to conventional heating methods . This approach can be advantageous for large-scale production, reducing energy consumption and increasing throughput.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, disrupting key biological processes and leading to its therapeutic effects . For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the carboxylic acid group at the 2-position enhances its reactivity and potential for further functionalization . Additionally, its structural rigidity and planarity contribute to its stability and suitability for various applications .
Biological Activity
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects on various cancer cell lines, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O2. Its structure features a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.
Property | Value |
---|---|
CAS Number | 300691-07-0 |
Molecular Weight | 267.283 g/mol |
Purity | >95% (typical) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The compound interacts with target proteins through competitive inhibition, affecting pathways crucial for cell proliferation and survival.
Enzyme Inhibition
Research indicates that this compound can inhibit various kinases involved in cancer progression. For instance, it has shown potential as an Aurora-A kinase inhibitor, which plays a significant role in cell cycle regulation.
Cytotoxic Effects
Numerous studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
- MCF7 Breast Cancer Cells : In a study by Bouabdallah et al., this compound exhibited significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells. This suggests a potent effect on breast cancer cell proliferation.
- NCI-H460 Lung Cancer Cells : The compound also demonstrated an IC50 value of 0.03 µM against NCI-H460 cells, indicating strong anti-proliferative effects on lung cancer cells.
- A549 Lung Cancer Cells : In contrast, the cytotoxicity against A549 cells was less pronounced with an IC50 value of 26 µM. This variability highlights the importance of understanding the specific cellular context when evaluating drug efficacy.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with similar pyrazolo[1,5-a]pyrimidine derivatives:
Compound | IC50 (µM) | Target Kinase |
---|---|---|
This compound | 0.01 | Aurora-A |
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 0.03 | Aurora-A |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole-5-carboxylate | 26 | Not specified |
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYTRRMQXLSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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